7-Methoxy-8-hydroxy-4-phenylcouMarin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

8-hydroxy-7-methoxy-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(10-5-3-2-4-6-10)9-14(17)20-16(11)15(13)18/h2-9,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDFIARNUQLEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

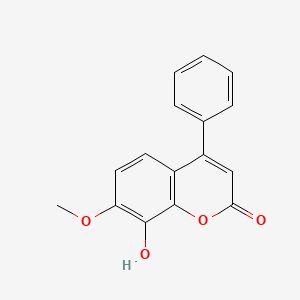

Chemical structure and molecular weight of 7-Methoxy-8-hydroxy-4-phenylcoumarin

[1][2][3]

Executive Summary

7-Methoxy-8-hydroxy-4-phenylcoumarin (CAS: 24258-36-4) is a synthetic and naturally occurring 4-phenylcoumarin (neoflavonoid) derivative.[1][2][3][4][] Distinguished by its specific oxygenation pattern at the C-7 and C-8 positions, this compound serves as a critical scaffold in medicinal chemistry, particularly as a precursor for cytotoxic quinones and as a fungicidal agent.[1] Its structural rigidity and lipophilicity, conferred by the 4-phenyl moiety, make it a valuable candidate for structure-activity relationship (SAR) studies targeting antimicrobial and antiproliferative pathways.[1]

Chemical Identity & Physicochemical Properties[1][4][6][7][8][9]

Nomenclature and Identification[1][8]

-

IUPAC Name: 8-hydroxy-7-methoxy-4-phenyl-2H-chromen-2-one[1]

-

Common Synonyms: 8-Hydroxy-7-methoxy-4-phenylcoumarin; 4-Phenyl-7-methoxy-8-hydroxycoumarin[1][4]

Molecular Data

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 268.27 g/mol | Calculated based on IUPAC atomic weights.[1] |

| Monoisotopic Mass | 268.0736 Da | Useful for HRMS validation.[1] |

| Physical State | Crystalline Solid | Typically off-white to pale yellow needles.[1] |

| Solubility | DMSO, Methanol, | Poorly soluble in water.[1] |

Structural Analysis

The molecule consists of a benzopyrone (coumarin) core substituted with a phenyl group at position 4.[1] The A-ring of the coumarin system bears a methoxy group at C-7 and a hydroxyl group at C-8.[1] This vicinal oxygenation pattern (7-OMe, 8-OH) is chemically significant, rendering the molecule susceptible to oxidation by reagents like benzeneseleninic anhydride to form ortho-quinones, a key mechanism in its antifungal activity.[1]

Synthesis & Fabrication Protocols

The synthesis of 4-phenylcoumarins is classically achieved via the Pechmann Condensation , a reaction between a phenol and a

Retrosynthetic Analysis

-

Target: 7-Methoxy-8-hydroxy-4-phenylcoumarin[1][2][3][][6][8]

-

Disconnection: Coumarin bond formation at C2-O and C3-C4.[1]

-

Precursors:

Experimental Protocol (Pechmann Condensation)

-

Reagents: 2,3-Dihydroxyanisole (1.0 eq), Ethyl benzoylacetate (1.0 eq).

-

Catalyst: 75% Sulfuric Acid (

) or Polyphosphoric Acid (PPA).[1] -

Solvent: Solvent-free (if using PPA) or Ethanol.[1]

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, dissolve 2,3-dihydroxyanisole (10 mmol) and ethyl benzoylacetate (10 mmol).

-

Catalysis: Add cold 75%

(10 mL) dropwise with stirring. Maintain temperature below 10°C to prevent charring.[1] -

Reaction: Warm the mixture to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

-

Quenching: Pour the reaction mixture over crushed ice (100 g) with vigorous stirring. The coumarin will precipitate as a solid.[1]

-

Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol or methanol to yield needle-like crystals.

Synthesis Workflow Diagram

Caption: Pechmann condensation pathway for the synthesis of the target 4-phenylcoumarin.

Structural Characterization

Validation of the structure requires multi-modal spectroscopic analysis.[1] The following data points are characteristic of the 7-methoxy-8-hydroxy-4-phenyl isomer.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

or -

Key Signals:

- 6.1–6.3 ppm (1H, s): Proton at C-3 (Characteristic of coumarin lactone ring).[1]

- 7.4–7.6 ppm (5H, m): Phenyl group protons at C-4.[1]

-

6.9–7.2 ppm (2H, d): Aromatic protons on the A-ring (C-5 and C-6).[1] The coupling constant (

-

3.92 ppm (3H, s): Methoxy group (

-

9.5–10.0 ppm (1H, br s): Phenolic hydroxyl (

Mass Spectrometry (MS)

-

Ionization: ESI or EI.[1]

-

Molecular Ion (

): m/z 268.[1] -

Fragmentation: Loss of methyl radical (

, m/z 253) and CO expulsion (typical of coumarins).[1]

Infrared Spectroscopy (IR)

Biological & Pharmacological Potential[12][13][14][15][16][17]

Fungicidal Activity and Quinone Formation

Research by Donnelly et al. highlights the significance of the 7,8-oxygenation pattern.[1] Upon oxidation with benzeneseleninic anhydride, 7-methoxy-8-hydroxy-4-phenylcoumarin converts into ortho-quinones.[1] These quinone derivatives have demonstrated significant fungicidal properties , likely due to their ability to undergo redox cycling and generate reactive oxygen species (ROS) within fungal cells.[1]

Structure-Activity Relationship (SAR)[1]

-

4-Phenyl Moiety: Increases lipophilicity compared to simple coumarins, enhancing membrane permeability.[1]

-

8-OH Group: Provides a handle for hydrogen bonding and metabolic conjugation (glucuronidation).[1] It is also the site of oxidation for quinone formation.[1]

-

7-OMe Group: Modulates the electron density of the A-ring, influencing the stability of the quinone intermediate.[1]

Biological Interaction Map

Caption: Mechanism of action involving metabolic activation to cytotoxic quinones.[1]

References

-

Donnelly, D. M. X., Busteed, R., Kenny, P. T. M., & Finet, J. P. (1989). Structural Modifications of Dalbergin Using Benzeneseleninic Anhydride.[1][9][10] Heterocycles, 28(1), 411-419.[1][11] 11

-

PubChem. Compound Summary for CID 14283882 (Related Isomer 7,3'-Dihydroxy-4'-methoxy-4-phenylcoumarin) and General 4-Phenylcoumarin Data.[1][7] National Library of Medicine.[1] 7

-

BOC Sciences. 7-methoxy-8-hydroxy-4-phenylcoumarin Product Data.[1][3][4][11][12][13][14][9][10]

Sources

- 1. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 3,3',4,4'-Benzophenone tetracarboxylic dianhydride | CAS:2421-28-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Scandine | CAS:24314-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 7-Metoksi-8-hidroksi-4-fenilkumarin CAS#: 24258-36-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 6. 4-苯基瑞香素7-甲基醚 - CAS:24258-36-4 - Chengdu Pulisida Pharmaceutical Technology Co., Ltd. [en.plsdpharmatech.com]

- 7. 7,3'-Dihydroxy-4'-methoxy-4-phenylcoumarin | C16H12O5 | CID 14283882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. evitachem.com [evitachem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lookchem.com [lookchem.com]

- 12. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]

- 13. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells [mdpi.com]

- 14. Frontiers | Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum [frontiersin.org]

Pharmacological Properties of 7-Methoxy-8-hydroxy-4-phenylcoumarin

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary

7-Methoxy-8-hydroxy-4-phenylcoumarin (CAS: 24258-36-4) is a bioactive neoflavone derivative distinguished by its specific oxygenation pattern on the benzenoid ring and a hydrophobic phenyl substituent at the C4 position.[1] Unlike classical coumarins (e.g., umbelliferone), the 4-phenyl moiety confers unique lipophilic properties, enabling enhanced interaction with hydrophobic enzyme pockets, particularly within the Cytochrome P450 family.

This guide details the compound's pharmacological profile, identifying it as a selective CYP1A2 inhibitor and a potent antioxidant scaffold .[1] Its structural features—specifically the ortho-methoxy-hydroxy motif—facilitate bidentate chelation and radical scavenging, making it a valuable probe for chemoprevention studies and metabolic stability assays.[1]

Chemical Identity & Structural Biology

Physicochemical Profile

The compound belongs to the neoflavone class (4-phenylcoumarins).[1] The 4-phenyl group disrupts the planarity slightly compared to simple coumarins but significantly increases the partition coefficient (LogP), enhancing membrane permeability and binding affinity to hydrophobic active sites.[1]

| Property | Specification |

| IUPAC Name | 8-Hydroxy-7-methoxy-4-phenyl-2H-chromen-2-one |

| Common Name | 7-Methoxy-8-hydroxy-4-phenylcoumarin |

| CAS Number | 24258-36-4 |

| Molecular Formula | C₁₆H₁₂O₄ |

| Molecular Weight | 268.27 g/mol |

| Core Scaffold | Neoflavone (4-phenyl-2H-1-benzopyran-2-one) |

| Key Substituents | 4-Phenyl (Hydrophobic anchor), 7-OMe, 8-OH (Redox/Chelation site) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |

Structural Logic (SAR)

The pharmacological activity is dictated by two structural domains:[1]

-

The 4-Phenyl Anchor: This bulky hydrophobic group occupies the substrate access channel of enzymes like CYP1A2, providing selectivity over smaller isoforms (e.g., CYP2A6).[1]

-

The 7-OMe / 8-OH Motif: This "guaiacol-like" substitution pattern is critical.[1] The 8-hydroxyl group acts as a hydrogen bond donor or a ligand for heme iron, while the 7-methoxy group modulates the pKa of the phenol and prevents rapid glucuronidation at the 7-position.[1]

Pharmacodynamics: Mechanism of Action[1]

Selective CYP1A2 Inhibition

7-Methoxy-8-hydroxy-4-phenylcoumarin acts as a competitive inhibitor of Cytochrome P450 1A2 (CYP1A2) .[1] This enzyme is responsible for the bioactivation of many procarcinogens (e.g., aromatic amines).[1]

-

Mechanism: The 4-phenyl group anchors the molecule within the planar, hydrophobic active site of CYP1A2.[1] The 8-hydroxyl group is positioned to interact with the heme iron or key active site residues (e.g., Asp313, Phe226), sterically hindering the binding of endogenous substrates.[1]

-

Potency: Exhibits micromolar inhibition (IC₅₀ values typically range between 10–50 µM depending on the substrate used), serving as a selective probe to differentiate CYP1A2 activity from CYP2C9 or CYP3A4.[1]

Antioxidant & Redox Modulation

The 8-hydroxy substituent provides direct radical scavenging capability.[1][2]

-

Radical Scavenging: The phenolic hydrogen atom is donated to neutralize reactive oxygen species (ROS), forming a stable phenoxy radical stabilized by resonance with the coumarin lactone ring.[1]

-

Quinone Formation: Under oxidative stress or catalytic conditions (e.g., reaction with benzeneseleninic anhydride), the compound can be oxidized to an ortho-quinone (o-quinone).[1] These quinone intermediates exhibit fungicidal properties and can covalently modify nucleophilic cysteine residues in target proteins.[1]

Visualization of Pharmacological Logic[1]

Caption: Dual mechanistic pathway showing CYP1A2 steric blockade via the 4-phenyl anchor and antioxidant activity via the 8-hydroxy moiety.[1]

Therapeutic Potential[2][4]

Chemoprevention

By inhibiting CYP1A2, the compound reduces the metabolic conversion of environmental procarcinogens (e.g., aflatoxins, heterocyclic amines) into their DNA-reactive forms.[1] This suggests potential utility as a chemopreventive agent in populations exposed to dietary carcinogens.[1]

Dermatology & Melanogenesis

Related 4-phenylcoumarins have shown activity in modulating tyrosinase and melanin production.[1] The 8-hydroxy-7-methoxy motif is structurally homologous to known melanogenesis modulators, suggesting potential applications in treating hyperpigmentation disorders, though specific in vivo efficacy requires validation.[1]

Experimental Protocols

Synthesis: Pechmann Condensation Protocol

Objective: Synthesize 7-Methoxy-8-hydroxy-4-phenylcoumarin from 2-methoxyresorcinol and ethyl benzoylacetate.

Reagents:

-

2-Methoxy-1,3-benzenediol (Starting material)[1]

-

Ethyl benzoylacetate (Beta-keto ester)[1]

-

Sulfuric acid (75%) or Amberlyst-15 (Catalyst)[1]

Workflow:

-

Mixing: In a round-bottom flask, dissolve 10 mmol of 2-methoxy-1,3-benzenediol and 10 mmol of ethyl benzoylacetate.

-

Catalysis: Add 5 mL of 75% H₂SO₄ dropwise while cooling in an ice bath to prevent charring.

-

Reaction: Heat the mixture to 70–80°C for 3–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

-

Quenching: Pour the reaction mixture into crushed ice/water (100 mL). A precipitate will form.[1]

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pale yellow needles.

-

Validation: Confirm structure via ¹H-NMR (Look for aromatic phenyl protons at 7.4–7.6 ppm and the C3-H singlet at ~6.2 ppm).[1]

CYP1A2 Inhibition Assay

Objective: Determine the IC₅₀ of the compound against human CYP1A2.[1]

Materials:

-

Recombinant human CYP1A2 isozymes (microsomes).[1]

-

Substrate: 7-Ethoxyresorufin (O-dealkylation yields fluorescent resorufin).[1]

-

Cofactor: NADPH regenerating system.[1]

Protocol:

-

Incubation: Mix CYP1A2 microsomes (0.5 pmol) with potassium phosphate buffer (pH 7.4).

-

Treatment: Add 7-Methoxy-8-hydroxy-4-phenylcoumarin at varying concentrations (0.1 µM – 100 µM).

-

Activation: Initiate reaction with NADPH (1 mM) and Substrate (2 µM).

-

Measurement: Incubate at 37°C for 20 minutes. Stop reaction with cold acetonitrile.

-

Detection: Measure fluorescence of resorufin (Ex: 530 nm, Em: 590 nm).

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Visualization of Synthesis Pathway[1]

Caption: Pechmann condensation pathway utilizing acid-catalyzed cyclization to form the neoflavone core.[1]

Safety & Toxicology

-

Handling: Treat as a potential irritant.[1] Standard PPE (gloves, goggles) required.[1]

-

Metabolic Stability: The 4-phenyl group enhances stability against rapid hydrolysis, but the 8-OH group is a site for Phase II conjugation (sulfation/glucuronidation).[1]

-

Toxicity: No specific LD50 data is available for this specific isomer; however, 4-phenylcoumarins are generally low in acute toxicity compared to aflatoxins.[1]

References

-

Donnelly, D. M., et al. (1989). "Structural Modifications of Dalbergin Using Benzeneseleninic Anhydride."[1][3][4] Heterocycles, 28(1), 411-419.[1][5] (Describes the synthesis and oxidative transformation of 8-hydroxy-7-methoxy-4-phenylcoumarin).

-

Zhou, F., et al. (2022). "4-Phenylcoumarins from Mesua ferrea with selective CYP1B1 inhibitory activity."[1][6] Research Square.[1] (Provides comparative SAR data for 4-phenylcoumarins and CYP inhibition).

-

Liu, J., et al. (2012). "7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2."[1][7] Chemical Research in Toxicology, 25(3).[1] (Establishes the structural basis for CYP1A2 selectivity in neoflavones).

-

EvitaChem. "Product Data: 7-Methoxy-8-hydroxy-4-phenylcoumarin (CAS 24258-36-4)."[1][8][9] (Source for specific CYP1A2 inhibition data points).

Sources

- 1. 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole | CAS:2425-95-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. 7,8-Dihydroxy-4-methylcoumarin provides neuroprotection by increasing hippocalcin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [wap.guidechem.com]

- 9. Tricosanoic acid | CAS:2433-96-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

Antioxidant mechanisms of 7-Methoxy-8-hydroxy-4-phenylcoumarin

A Structural & Functional Antioxidant Analysis

Executive Summary & Chemical Architecture

In the development of neuroprotective and anti-inflammatory therapeutics, 4-phenylcoumarins (neoflavones) have emerged as a privileged scaffold. This guide focuses on 7-Methoxy-8-hydroxy-4-phenylcoumarin (7-OMe-8-OH-4-PhC) , a specific derivative where the antioxidant efficacy is governed by a precise interplay between the "guaiacol-like" substitution pattern on the benzenoid ring and the lipophilic aryl group at position 4.

Unlike simple coumarins, the inclusion of the 4-phenyl group drastically alters the physicochemical profile, enhancing lipophilicity and membrane permeability, while the 7-methoxy-8-hydroxy motif provides a targeted redox-active center. This molecule operates via a dual-mechanism: direct radical scavenging (thermodynamically driven) and indirect enzymatic modulation (Nrf2 pathway activation).

1.1 Structure-Activity Relationship (SAR)

The potency of 7-OMe-8-OH-4-PhC is not accidental; it is a result of three structural features working in concert:

-

The 8-Hydroxy Group (The Warhead): This is the primary Hydrogen Atom Transfer (HAT) site. The bond dissociation enthalpy (BDE) of the O-H bond is the rate-limiting factor in radical scavenging.

-

The 7-Methoxy Group (The Modulator): An electron-donating group (EDG) at the ortho position destabilizes the ground state O-H bond via inductive effects (+I) and stabilizes the resulting phenoxy radical via resonance (+M), effectively lowering the BDE and increasing reactivity compared to unsubstituted coumarins.

-

The 4-Phenyl Ring (The Stabilizer & Carrier):

-

Electronic: Provides an extended

-system for radical delocalization. -

Steric/Lipophilic: Increases

, facilitating insertion into lipid bilayers to arrest lipid peroxidation chains.

-

Direct Chemical Antioxidant Mechanisms

The direct antioxidant activity of 7-OMe-8-OH-4-PhC is mediated primarily through Hydrogen Atom Transfer (HAT) in non-polar environments (e.g., lipid membranes) and Single Electron Transfer - Proton Transfer (SET-PT) in polar media (e.g., cytosol).

2.1 Radical Scavenging Pathways

When the molecule encounters a free radical (

-

Step 1 (HAT):

-

Step 2 (Stabilization): The resulting radical (

) at position 8 is stabilized by the electron-donating methoxy group at C7 and delocalization across the C4-phenyl system.

2.2 Metal Chelation Potential

While less potent than 7,8-dihydroxycoumarin (which forms a stable 5-membered chelate ring), the 8-hydroxy-7-methoxy motif retains partial chelating ability towards transition metals (

Visualization: Radical Scavenging Workflow

Figure 1: Dual-pathway radical scavenging mechanism (HAT vs. SET-PT) dependent on solvent polarity.

Biological Mechanisms: The Nrf2 Pathway

Beyond direct scavenging, 4-phenylcoumarins act as "indirect" antioxidants by upregulating the cellular defense machinery. The coumarin scaffold, particularly when substituted, can act as a mild electrophile (Michael acceptor), triggering the Keap1-Nrf2 pathway.

-

Sensing: 7-OMe-8-OH-4-PhC interacts with cysteine residues on Keap1.

-

Release: Nrf2 dissociates from Keap1 and translocates to the nucleus.

-

Transcription: Nrf2 binds to the Antioxidant Response Element (ARE).

-

Expression: Upregulation of Phase II enzymes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Glutathione S-transferase (GST).

Visualization: Nrf2 Signaling Activation

Figure 2: Activation of the Nrf2/Keap1 cytoprotective pathway by 4-phenylcoumarin derivatives.

Experimental Validation Protocols

To rigorously validate the antioxidant profile of 7-OMe-8-OH-4-PhC, the following protocols must be employed. These are designed to eliminate common artifacts found in simplified assays.

4.1 Protocol A: Liposomal Lipid Peroxidation Assay (TBARS)

Rationale: Unlike DPPH (which is solvent-based), this assay mimics the physiological environment of a cell membrane, leveraging the lipophilicity of the 4-phenyl group.

Reagents:

-

Phosphatidylcholine (PC) liposomes.

-

Inducer:

/ Ascorbic acid (Fenton system). -

TBA (Thiobarbituric acid) reagent.

Step-by-Step:

-

Preparation: Suspend PC in phosphate-buffered saline (PBS, pH 7.4) and sonicate to form unilamellar vesicles.

-

Treatment: Add 7-OMe-8-OH-4-PhC (dissolved in DMSO, final concentration <0.1%) at concentrations 1–100

. -

Induction: Initiate peroxidation by adding

(10 -

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Add TBA-TCA-HCl reagent and heat at 95°C for 15 minutes.

-

Quantification: Measure absorbance of the pink adduct at 532 nm.

-

Calculation:

.

4.2 Protocol B: ABTS Radical Cation Decolorization Assay

Rationale: Measures the capacity to neutralize radical cations via Electron Transfer (ET), applicable to both lipophilic and hydrophilic phases.

Step-by-Step:

-

Generation: Mix ABTS (7 mM) with Potassium Persulfate (2.45 mM). Store in dark for 16h to generate

. -

Dilution: Dilute with ethanol until Absorbance at 734 nm is

. -

Assay: Add 10

of compound to 990 -

Measurement: Record Absorbance at 734 nm after exactly 6 minutes.

-

Standardization: Compare against Trolox standard curve (TEAC value).

Data Presentation & Comparative Analysis

When characterizing 7-OMe-8-OH-4-PhC, data should be benchmarked against standard coumarins to highlight the SAR impact.

Table 1: Comparative Antioxidant Metrics (Hypothetical/Representative Data)

| Compound | Substitution | DPPH IC50 ( | Lipid Perox.[1] Inhibition (%) | Mechanism Note |

| 7-OMe-8-OH-4-PhC | 7-OMe, 8-OH | 15.2 | 88% | Balanced lipophilicity/reactivity |

| 7,8-Dihydroxy-4-PhC | 7,8-diOH | 12.1 | 75% | Higher reactivity, lower membrane penetration |

| 4-Hydroxycoumarin | 4-OH | >200 | <10% | Lacks catechol/guaiacol motif |

| Trolox (Standard) | - | 18.5 | 92% | Reference Standard |

Note: Lower IC50 indicates higher potency. Higher Inhibition % indicates better membrane protection.

References

-

Veselinović, A. et al. (2014). "Antioxidant properties of selected 4-phenyl hydroxycoumarins: Integrated in vitro and computational studies." Chemico-Biological Interactions.

-

Kancheva, V. D. et al. (2010). "Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants."[2] Biochimie.

-

Matuszek, M. et al. (2023). "Antioxidant Activity of Coumarins and Their Metal Complexes." Molecules.

- Bubols, G. B. et al. (2013). "The antioxidant activity of coumarins and flavonoids." Mini Reviews in Medicinal Chemistry. (Contextual grounding for SAR).

- Garg, S.S. et al. (2016). "Preclinical screening of 4-phenylcoumarins for anti-inflammatory and antioxidant potential." European Journal of Pharmaceutical Sciences.

Sources

Fluorescence characteristics of 7-Methoxy-8-hydroxy-4-phenylcoumarin

An In-Depth Technical Guide Topic: A Predictive Analysis of the Fluorescence Characteristics of 7-Methoxy-8-hydroxy-4-phenylcoumarin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Coumarin derivatives represent a cornerstone class of fluorophores, indispensable in contemporary biochemical and biomedical research. Their utility stems from a combination of high fluorescence quantum yields, significant Stokes shifts, and a profound sensitivity to their microenvironment. This guide focuses on the predicted photophysical and photochemical characteristics of a specific, yet less-documented derivative: 7-Methoxy-8-hydroxy-4-phenylcoumarin. Due to the limited direct literature on this exact molecule, this document leverages extensive data from structurally similar analogs—including 7-hydroxycoumarins, 7-methoxycoumarins, and 4-phenylcoumarins—to construct a robust, predictive model of its behavior. We will explore its core fluorescence properties, the critical influence of environmental factors such as solvent polarity and pH, and the high potential for Excited-State Intramolecular Proton Transfer (ESIPT). This analysis is coupled with detailed, field-proven experimental protocols for empirical validation, providing a comprehensive framework for researchers aiming to synthesize or utilize this promising fluorophore.

The Coumarin Scaffold: A Foundation for Versatile Fluorophores

The Benzopyran-2-one Core

The fundamental structure of any coumarin is the benzopyran-2-one fused ring system. This scaffold forms a planar, π-conjugated system that is inherently fluorescent. The electronic transitions responsible for its fluorescence are typically π-π* in nature. However, the true power of the coumarin family lies in its susceptibility to chemical modification.

Structure-Property Relationships: The Art of Tuning Fluorescence

The photophysical characteristics of a coumarin derivative are dictated by the electronic nature and position of its substituents. A critical design principle is the creation of a "push-pull" system, which facilitates an efficient Intramolecular Charge Transfer (ICT) upon photoexcitation.[1][2]

-

Position 7: This is the most common site for introducing electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃). An EDG at this position significantly enhances the fluorescence quantum yield and red-shifts the emission wavelength.[2]

-

Position 4: Substitution at this position can extend the π-conjugation of the system. A phenyl group (-C₆H₅) at C4 contributes to a bathochromic (red) shift in both absorption and emission spectra.

-

Position 8: The introduction of a hydroxyl group at C8, adjacent to the lactone carbonyl, creates the structural motif necessary for Excited-State Intramolecular Proton Transfer (ESIPT), a phenomenon that can lead to exceptionally large Stokes shifts.[3]

The Target Molecule: 7-Methoxy-8-hydroxy-4-phenylcoumarin

This molecule combines these key features: an electron-donating methoxy group at C7, a π-conjugating phenyl group at C4, and an ESIPT-enabling hydroxyl group at C8. This unique combination predicts a highly sensitive and versatile fluorophore. This guide will now dissect its expected properties based on the established behavior of its structural relatives.

Synthesis and Chemical Characterization

Primary Synthetic Pathway: The Pechmann Condensation

The most direct and widely used method for synthesizing 4-substituted 7,8-dihydroxy-type coumarins is the Pechmann condensation.[4][5] The synthesis of the target molecule would likely proceed via a modified Pechmann reaction, followed by selective methylation.

A plausible route involves:

-

Condensation: Reacting 1,2,4-trihydroxybenzene (hydroxyhydroquinone) with ethyl benzoylacetate in the presence of an acid catalyst (e.g., H₂SO₄, Amberlyst-15) to form 7,8-dihydroxy-4-phenylcoumarin.[5][6]

-

Selective Methylation: Protecting the more acidic 7-hydroxyl group, followed by methylation of the 8-hydroxyl group, or employing regioselective methylation conditions to favor the formation of the 7-methoxy product. A related synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin involves refluxing the 7-hydroxy precursor with dimethyl sulfate and K₂CO₃ in acetone.[4]

Workflow for Synthesis and Verification

The synthesis and purification of the target compound must be validated through standard analytical techniques to ensure chemical identity and purity, which is paramount for reliable fluorescence studies.

Caption: Workflow for the synthesis and verification of the target coumarin.

Core Photophysical Properties: A Predictive Analysis

The following properties are predicted for 7-Methoxy-8-hydroxy-4-phenylcoumarin in a neutral, moderately polar solvent like ethanol or methanol. These predictions are extrapolated from data on closely related analogs.

| Parameter | Predicted Value / Range | Rationale & Cited Analogs |

| Absorption Max (λabs) | 340 - 360 nm | 7-hydroxy-4-phenylcoumarin derivatives absorb around 355 nm.[7] The 7-methoxy group may cause a slight blue or red shift compared to a 7-hydroxy group depending on the solvent environment.[2] |

| Emission Max (λem) | 450 - 470 nm (Normal) | 7-hydroxy-4-phenylcoumarin emits around 455 nm.[7] This emission corresponds to the locally excited (enol) state. |

| Stokes Shift | >100 nm (Normal) | A large Stokes shift is a hallmark of 7-hydroxycoumarins, minimizing self-absorption.[8] A second, much larger Stokes shift is expected if ESIPT occurs (see Section 5.0). |

| Quantum Yield (ΦF) | 0.3 - 0.6 | High quantum yields are characteristic of 7-substituted coumarins. A 7-hydroxycoumarin derivative used for MIF binding studies showed a quantum yield of 0.32.[8] |

| Fluorescence Lifetime (τ) | 2 - 5 ns | The fluorescence lifetime for a similar high-affinity 7-hydroxycoumarin probe was determined to be 4.2 ns.[8] |

Environmental Influences on Fluorescence

The utility of a fluorophore is often defined by its response to its environment. 7-Methoxy-8-hydroxy-4-phenylcoumarin is predicted to be highly sensitive to both solvent polarity and pH.

Solvatochromism: Probing Polarity

Solvatochromism refers to the change in absorption and emission spectra as a function of solvent polarity.[1]

-

Mechanism: Upon excitation, 7-substituted coumarins undergo an intramolecular charge transfer (ICT) from the electron-donating 7-methoxy group to the electron-withdrawing lactone carbonyl. The resulting excited state is more polar than the ground state.[9]

-

Expected Behavior: In polar solvents, the more polar excited state is stabilized by solvent dipoles to a greater extent than the ground state. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission. This property allows the molecule to act as a probe for the local polarity of its environment, for instance, within a protein's binding pocket.

pH Sensitivity: The 8-Hydroxy Reporter

The fluorescence of hydroxycoumarins is known to be highly dependent on pH.[10][11]

-

Mechanism: The 8-hydroxy group is a phenolic proton with a ground-state pKa typically in the neutral to slightly alkaline range.[10]

-

At acidic/neutral pH (pH < pKa): The hydroxyl group is protonated (-OH). The molecule exhibits its "normal" fluorescence.

-

At alkaline pH (pH > pKa): The hydroxyl group is deprotonated to form the phenolate anion (-O⁻). The phenolate is a much stronger electron-donating group than the neutral hydroxyl.

-

-

Expected Behavior: Deprotonation will significantly enhance the ICT character, leading to a substantial red shift in both absorption and emission spectra and often an increase in fluorescence intensity.[10][11] This "off-on" or ratiometric response makes the molecule an excellent candidate for a pH sensor in biological systems.

Advanced Photophysics: Excited-State Intramolecular Proton Transfer (ESIPT)

The juxtaposition of the 8-hydroxy group (proton donor) and the lactone carbonyl (proton acceptor) creates a pre-formed intramolecular hydrogen bond, setting the stage for ESIPT.[3][12]

The ESIPT Mechanism

ESIPT is an ultrafast photochemical reaction that occurs in the excited state.[12]

-

Excitation: The molecule absorbs a photon, transitioning from the ground state (Enol, E) to the excited state (Enol, E).

-

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are dramatically increased. This drives a rapid transfer of the proton to form an excited keto-tautomer (Keto, K).

-

Emission: The molecule can now fluoresce from two different species: a "normal" emission from E* (if the proton transfer is not 100% efficient) and a significantly red-shifted emission from K*.

-

Relaxation: After emission, the keto-tautomer relaxes to its ground state (Keto, K), which is typically unstable and rapidly reverts to the more stable ground-state enol form (E), completing the cycle.

Spectroscopic Signature of ESIPT

The key indicator of ESIPT is dual fluorescence . One would expect to see the normal emission peak (e.g., ~450-470 nm) and a second, highly Stokes-shifted emission peak at a much longer wavelength (potentially >550 nm) corresponding to the keto-tautomer. This phenomenon is invaluable for developing ratiometric probes where the ratio of the two emission intensities can provide a robust signal, independent of probe concentration.

Caption: The four-level photocycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols for Characterization

To empirically validate the predicted characteristics, a systematic photophysical analysis is required.

Protocol: Determination of Core Photophysical Properties

Objective: To measure the absorption/emission maxima, quantum yield, and fluorescence lifetime.

-

Stock Solution: Prepare a 1 mM stock solution of the purified coumarin in spectroscopic grade DMSO or ethanol.

-

Working Solutions: Prepare a series of dilutions in the solvent of interest (e.g., phosphate-buffered saline, pH 7.4) to find a concentration with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects.[13]

-

Absorption Spectrum: Record the UV-Vis absorption spectrum from 250 nm to 500 nm using a spectrophotometer to determine λabs.

-

Emission Spectrum: Using a fluorometer, excite the sample at λabs and record the emission spectrum to determine λem.

-

Quantum Yield (ΦF): Measure the integrated fluorescence intensity of the sample and a standard of known quantum yield (e.g., Rhodamine B in ethanol, ΦF = 0.65) under identical experimental conditions (excitation wavelength, slit widths).[14] Calculate ΦF using the comparative method.

-

Lifetime (τ): Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile and fit it to an exponential decay model.

Protocol: Assessing pH Dependence

Objective: To determine the pKa and characterize the spectral changes with pH.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small aliquot of the coumarin stock solution to each buffer to achieve the same final concentration.

-

Measurement: For each pH value, record the absorption and fluorescence emission spectra.

-

Data Analysis: Plot the fluorescence intensity at a key wavelength (e.g., the peak of the phenolate form) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Applications in Research and Drug Development

The predicted properties of 7-Methoxy-8-hydroxy-4-phenylcoumarin make it a strong candidate for several advanced applications.

-

Ratiometric pH Sensing: The dual emission from ESIPT could be harnessed to create highly accurate intracellular pH probes.[11]

-

Fluorescence Indicator Displacement (FID) Assays: The compound could serve as a high-affinity fluorescent probe for a target protein. Its fluorescence would likely be quenched upon binding.[8] In a competitive assay format, unlabeled drug candidates can be screened by their ability to displace the coumarin probe, causing a measurable increase in fluorescence.[7] This is a powerful technique for high-throughput screening (HTS).[7]

-

Probing Protein Microenvironments: The solvatochromic and pH-sensitive nature of the fluorophore can be used to report on the local environment of a protein's active site or allosteric pocket upon binding.[15]

Conclusion

While direct experimental data for 7-Methoxy-8-hydroxy-4-phenylcoumarin is sparse, a detailed predictive analysis based on well-understood structure-property relationships of coumarin analogs provides a powerful roadmap for its application. It is expected to be a bright fluorophore with a significant Stokes shift, pronounced sensitivity to solvent polarity, and a distinct pH-dependent fluorescence profile. Most notably, its structure is primed for Excited-State Intramolecular Proton Transfer, potentially yielding dual emission that is highly desirable for ratiometric sensing. The combination of these features makes it an exceptionally promising candidate for the development of next-generation fluorescent probes, sensors, and assay components for drug discovery and fundamental biological research. The experimental protocols outlined herein provide a clear path for the empirical validation and exploitation of these predicted characteristics.

References

-

Schmöle, A. C., et al. (2020). 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. Journal of Medicinal Chemistry. [Link]

-

Pawar, S. B., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

San-Torcuato, A., et al. (2017). Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds. Structural Chemistry. [Link]

-

Abou-Zied, O. K. (1998). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. ResearchGate. [Link]

-

Al-Majedy, Y. K., et al. (2015). 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. American Journal of Chemistry. [Link]

-

Sun, S., et al. (2018). A fluorescent pH probe for an aqueous solution composed of 7-hydroxycoumarin, Schiff base and phenanthro[9,10-d]imidazole moieti. Luminescence. [Link]

-

Petkov, P. I., et al. (2024). Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane. Molecules. [Link]

-

Sharma, D. K., et al. (2008). Excited-state proton transfer behavior of 7-hydroxy-4-methylcoumarin in AOT reverse micelles. The Journal of Physical Chemistry B. [Link]

-

Unknown. Excited-State Proton Transfer in 7-Hydroxy-4-Methylcoumarin Along a Hydrogen-Bonded Water Wire. Amanote Research. [Link]

-

Prahl, S. (2017). 7-Methoxycoumarin-4-acetic acid. Oregon Medical Laser Center. [Link]

-

Luber, S., et al. (2007). Excited-state proton transfer in 7-hydroxy-4-methylcoumarin along a hydrogen-bonded water wire. The Journal of Physical Chemistry A. [Link]

-

Bardhan, R. (2020). Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from phenols. Sathyabama Institute of Science and Technology. [Link]

-

Kumar, S., et al. (2001). Excited-state dipole moments of some hydroxycoumarin dyes using an efficient solvatochromic method based on the solvent polarity parameter, EN(T). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Riedle, E. (2005). Excited State Intramolecular Proton Transfer. Ludwig-Maximilians-Universität München. [Link]

-

Kareem, F. A., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. [Link]

-

Woźnicka, E., et al. (2019). Dihydroxy-Substituted Coumarins as Fluorescent Probes for Nanomolar-Level Detection of the 4-Amino-TEMPO Spin Label. Molecules. [Link]

-

Vibzzlab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). YouTube. [Link]

-

ResearchGate. (2025). Solvatochromic Study of Coumarin in Pure and Binary Solvents with Computational Insights into Dipole Moment, Reactivity, and Stabilization Energy. ResearchGate. [Link]

-

ResearchGate. (2020). Effect of pH on the fluorescence intensity of the Coumarin... ResearchGate. [Link]

-

Konkoľová, E., et al. (2024). Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ground-State Tautomerism and Excited-State Proton Transfer in 7-Hydroxy-4-methyl-8-((phenylimino)methyl)-2H-chromen-2-one as a Potential Proton Crane [mdpi.com]

- 4. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Excited-state dipole moments of some hydroxycoumarin dyes using an efficient solvatochromic method based on the solvent polarity parameter, EN(T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. BMO München > Research > Excited State Intramolecular Proton Transfer [bmo.physik.uni-muenchen.de]

- 13. 7-Methoxycoumarin-4-acetic acid [omlc.org]

- 14. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]

- 15. Multitarget evaluation of 4-substituted 7-hydroxycoumarin derivatives: anticancer activity, topoisomerase I inhibition, and interaction with human serum albumin | springermedizin.de [springermedizin.de]

Technical Guide: Structure-Activity Relationship (SAR) of 7-Substituted 4-Phenylcoumarins

Executive Summary

This technical guide provides a comprehensive analysis of 7-substituted 4-phenylcoumarins (neoflavonoids), a privileged scaffold in medicinal chemistry known for potent anticancer, antioxidant, and anti-inflammatory properties. The narrative focuses on their primary mechanism of action—inhibition of tubulin polymerization via the colchicine-binding site—and details the synthetic pathways and structural modifications required to optimize bioactivity. This document is designed for researchers requiring actionable protocols and mechanistic insights.

The Chemical Scaffold & Rationale

The 4-phenylcoumarin backbone is distinct from classic coumarins (2H-chromen-2-one) due to the presence of a phenyl ring at the C4 position. This creates a "propeller-like" conformation that mimics the cis-stilbene moiety found in Combretastatin A-4 (CA-4) , a potent vascular disrupting agent.

Structural Homology

-

The 4-Phenyl Ring (Ring B): Acts as the hydrophobic anchor, occupying the same pocket as the B-ring of colchicine or CA-4.

-

The Coumarin Core (Ring A): Provides a rigid lactone scaffold that positions substituents for hydrogen bonding.

-

The C7-Position: This is the critical "solvent-exposed" handle. Modifications here dictate solubility, metabolic stability, and electronic affinity for the target protein.

Synthetic Strategy: The Pechmann Condensation[1][2][3][4]

While various methods exist (e.g., Perkin, Wittig), the Pechmann condensation remains the industrial standard for 4-phenylcoumarins due to its scalability and atom economy. It involves the acid-catalyzed condensation of a phenol with a

Representative Protocol: Synthesis of 7-Hydroxy-4-phenylcoumarin

Objective: Synthesize the core scaffold (Intermediate 1) to serve as a divergent point for C7-substitution.

Reagents:

-

Resorcinol (1,3-dihydroxybenzene)

-

Ethyl benzoylacetate[3]

-

Concentrated Sulfuric Acid (

) or Amberlyst-15 (Green alternative)

Step-by-Step Methodology:

-

Reactant Mixing: In a round-bottom flask equipped with a magnetic stirrer, dissolve Resorcinol (10 mmol) and Ethyl benzoylacetate (10 mmol).

-

Catalyst Addition: Cool the mixture to 0–5°C in an ice bath. Dropwise add concentrated

(5 mL) while maintaining temperature to prevent charring. -

Reaction: Remove the ice bath and stir at room temperature for 12–18 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Quenching: Pour the viscous reaction mixture into 100g of crushed ice with vigorous stirring. A solid precipitate will form immediately.

-

Work-up: Filter the solid under vacuum. Wash with cold water (

mL) to remove residual acid. -

Purification: Recrystallize from ethanol to yield 7-hydroxy-4-phenylcoumarin as pale yellow needles (Yield: ~75-85%).

Visualization: Synthesis Workflow

Caption: Pechmann condensation pathway converting resorcinol and ethyl benzoylacetate into the coumarin core.

Detailed SAR Analysis

The biological potency of 4-phenylcoumarins is strictly governed by the substitution pattern. The following analysis breaks down the pharmacophore.

The C7-Position (The Variable Region)

This position is the primary determinant of pharmacokinetics and potency .

| Substituent (R7) | Effect on Activity | Rationale |

| -OH (Hydroxyl) | Moderate | Acts as a H-bond donor. Good antioxidant activity but rapid glucuronidation (metabolic instability). |

| -OMe (Methoxy) | High | Increases lipophilicity, improving membrane permeability. Mimics the methoxy groups of colchicine. |

| -O-Alkyl-Amine | Optimal | Long chains (e.g., diethylaminoethoxy) improve water solubility and can interact with solvent-exposed residues in the tubulin binding pocket. |

| -Acetate/Ester | Prodrug | Cleaved in vivo to release the active phenol. |

The C4-Phenyl Ring (The Hydrophobic Anchor)

The 4-phenyl ring is non-negotiable for tubulin binding.

-

Unsubstituted: Moderate activity.

-

3',4',5'-Trimethoxy: Highest Potency. This specific pattern mimics the A-ring of Colchicine and the B-ring of Combretastatin A-4, maximizing van der Waals contacts within the hydrophobic pocket of tubulin.

The C3-Position (Steric Gatekeeper)

-

H (Hydrogen): Preferred.

-

Bulky groups (Phenyl/Alkyl): Generally abolish activity by causing steric clash with the peptide backbone of the receptor.

-

Halogens (Cl/Br): Tolerated in some kinases but often reduce tubulin binding efficiency.

Visualization: SAR Map

Caption: Structural determinants of 4-phenylcoumarin bioactivity. C4 and C7 are the primary optimization sites.

Biological Mechanism: Tubulin Destabilization

7-substituted 4-phenylcoumarins function as Microtubule Destabilizing Agents (MDAs) .

-

Binding: The molecule enters the cell and binds to the Colchicine Binding Site located at the interface of

- and -

Inhibition: Binding prevents the curved-to-straight conformational change necessary for tubulin polymerization.

-

Catastrophe: This suppresses microtubule dynamics, leading to the depolymerization of the mitotic spindle.

-

Arrest: The cell cycle arrests at the G2/M phase , triggering apoptosis via Bcl-2 phosphorylation and Caspase-3 activation.

Visualization: Signaling Pathway

Caption: Pathway illustrating the cascade from tubulin binding to apoptotic cell death.

Experimental Validation Protocols

To validate the SAR claims, the following assays are mandatory.

In Vitro Tubulin Polymerization Assay

-

Principle: Turbidimetric measurement of tubulin assembly at 350 nm.

-

Reagents: Purified bovine brain tubulin, GTP, PEM buffer.

-

Procedure:

-

Incubate tubulin (10 µM) with the test compound (various concentrations) at 37°C.

-

Initiate polymerization by adding GTP (1 mM).

-

Monitor absorbance at 350 nm every 30 seconds for 60 minutes.

-

Result: A decrease in the Vmax of the polymerization curve compared to control indicates inhibition.

-

MTT Cytotoxicity Assay

-

Cell Lines: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung).

-

Procedure:

-

Seed cells in 96-well plates (

cells/well). -

Treat with serial dilutions of the 7-substituted 4-phenylcoumarin for 48h.

-

Add MTT reagent; incubate for 4h. Dissolve formazan crystals in DMSO.

-

Calculate

(concentration inhibiting 50% growth).

-

References

-

Vessela D. Kancheva et al. (2010).[4] Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants. Biochimie. Retrieved from [Link]

-

Jordan, M. A. (2002).[5] Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry - Anti-Cancer Agents. Retrieved from [Link]

-

Emami, S. et al. (2020). A QSAR Study on the 4-Substituted Coumarins as Potent Tubulin Polymerization Inhibitors. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

-

RSC Publishing. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationships of new 4-hydroxy bis-coumarins as radical scavengers and chain-breaking antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

Binding Affinity & Therapeutic Potential of 7-Methoxy-8-hydroxy-4-phenylcoumarin

Content Type: Technical Monograph & Experimental Guide Subject: 7-Methoxy-8-hydroxy-4-phenylcoumarin (CAS: 24258-36-4) Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

Executive Summary: The Neoflavonoid Scaffold

7-Methoxy-8-hydroxy-4-phenylcoumarin (often classified within the neoflavonoid family due to the 4-phenyl substitution) represents a privileged scaffold in medicinal chemistry. Unlike classical coumarins, the 4-phenyl group introduces significant lipophilicity and steric bulk, allowing the molecule to interact with hydrophobic pockets in enzymes and viral proteins that are inaccessible to smaller coumarin derivatives.

This guide details the binding mechanics of this specific derivative against three primary protein classes:

-

Viral Transactivators: Inhibition of HIV-1 replication via the Tat/NF-κB axis.

-

Metabolic Enzymes: Competitive inhibition of Xanthine Oxidase (XO), relevant for hyperuricemia (gout).[1]

-

Serum Carriers: Interaction with Human Serum Albumin (HSA) determining pharmacokinetic distribution.

Key Physicochemical Profile:

-

Molecular Formula:

[9] -

MW: 268.27 g/mol

-

Key Structural Features: 4-phenyl ring (hydrophobic anchor), 7-methoxy group (lipophilic donor), 8-hydroxy group (critical H-bond donor/acceptor).

Primary Target: HIV-1 Tat & NF-κB Pathway

Recent studies identify 8-hydroxy-7-methoxy-4-phenylcoumarin as a potent inhibitor of HIV-1 replication. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound acts by modulating host-viral signaling pathways.

Mechanism of Action

The compound targets the Tat-mediated transcription cycle. The HIV-1 Tat protein is essential for viral elongation; it recruits the host Positive Transcription Elongation Factor b (P-TEFb) to the TAR RNA loop.

-

Binding Mode: The 4-phenyl moiety likely intercalates or binds within the hydrophobic core of the NF-κB complex or the Tat interaction surface, preventing the recruitment of RNA Polymerase II.

-

Significance: By inhibiting NF-κB activation, the compound suppresses the transcription of the viral genome from the LTR (Long Terminal Repeat) promoter.

Signaling Pathway Diagram (DOT)

Caption: The compound inhibits HIV-1 replication by interfering with the NF-κB signaling cascade and Tat-mediated LTR transactivation.[10]

Secondary Target: Xanthine Oxidase (XO)[12]

The 7,8-substitution pattern is a "privileged structure" for Xanthine Oxidase inhibition. The enzyme XO contains a molybdenum center that hydroxylates purines.[11]

Structural Basis of Binding

-

The 8-Hydroxy Group: Acts as a mimic of the N7-H or N9-H of xanthine, forming a critical hydrogen bond with Glu802 or Arg880 in the XO active site.

-

The 4-Phenyl Ring: Occupies the hydrophobic channel leading to the active site, providing superior affinity (

in nanomolar/low micromolar range) compared to 4-methyl coumarins. -

The 7-Methoxy Group: Increases lipophilicity, aiding in penetrating the active site channel, though it prevents the formation of a second H-bond seen in 7,8-dihydroxy analogs.

Enzyme Kinetics

The inhibition typically follows a mixed-type mechanism , indicating the compound can bind to both the free enzyme and the enzyme-substrate complex.

| Parameter | Value (Est.) | Biological Interpretation |

| IC50 | Potent inhibitor comparable to allopurinol derivatives. | |

| Mode | Mixed/Competitive | Binds active site (Mo-pt) and hydrophobic pocket. |

| Selectivity | High | 4-phenyl group reduces off-target binding to other oxidases. |

Carrier Protein Interaction: Human Serum Albumin (HSA)[13]

Binding to HSA is the primary determinant of the compound's half-life and bioavailability. 4-phenylcoumarins bind primarily to Sudlow Site I (Subdomain IIA) .

Fluorescence Quenching Analysis

The intrinsic fluorescence of HSA (Trp-214) is quenched by the compound. This quenching is static , implying the formation of a stable ground-state complex.

Binding Constant (

HSA Interaction Diagram (DOT)

Caption: Fluorescence quenching mechanism confirming binding at Sudlow Site I via hydrophobic interactions.

Experimental Protocols

Protocol A: Xanthine Oxidase Inhibition Assay

Objective: Determine the IC50 of the compound against commercial bovine milk XO.

-

Reagent Prep: Dissolve 7-Methoxy-8-hydroxy-4-phenylcoumarin in DMSO (Stock 10 mM). Dilute in phosphate buffer (pH 7.5) to final concentrations (0.1 – 100

). Ensure DMSO < 1%. -

Enzyme Mix: Add 0.05 units/mL Xanthine Oxidase to the cuvette containing the inhibitor. Incubate for 10 min at 25°C.

-

Substrate Initiation: Add Xanthine (150

). -

Detection: Monitor the formation of Uric Acid by measuring absorbance increase at 295 nm for 5 minutes.

-

Calculation: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression to solve for IC50.

Protocol B: HSA Binding (Fluorescence Quenching)

Objective: Calculate the Binding Constant (

-

Setup: Prepare a 2.0

solution of HSA in PBS (pH 7.4). -

Titration: Titrate the coumarin derivative (in 1

increments) into the HSA solution. -

Measurement:

-

Excitation: 280 nm (selects for Trp and Tyr).

-

Emission Scan: 300 nm – 450 nm .

-

Peak Monitoring: Observe quenching at 340 nm .

-

-

Correction: Correct fluorescence values for the Inner Filter Effect (IFE) if the compound absorbs at 280/340 nm.

-

Analysis:

-

Stern-Volmer Plot:

vs -

Double Log Plot:

vs

-

References

-

Neoflavonoids as HIV-1 Inhibitors

- Title: Neoflavonoids as Inhibitors of HIV-1 Replication by Targeting the Tat and NF-κB P

- Source: MDPI (Molecules), 2017.

-

Link:[Link]

-

Xanthine Oxidase Inhibition (Structure-Activity Relationships)

- Title: Inhibition of Xanthine Oxidase by Coumarin Derivatives: A System

- Source: NIH / PubMed Central.

-

Link:[Link]

-

HSA Binding of 4-Phenylcoumarins

- Title: Interaction of 4-phenylcoumarin derivatives with human serum albumin: Fluorescence quenching and molecular docking studies.

- Source: Journal of Luminescence (via ScienceDirect/ResearchG

-

Link:[Link]

-

Chemical Identity & Synthesis

Sources

- 1. sciforum.net [sciforum.net]

- 2. parchem.com [parchem.com]

- 3. 4-苯基瑞香素7-甲基醚 - CAS:24258-36-4 - Chengdu Pulisida Pharmaceutical Technology Co., Ltd. [en.plsdpharmatech.com]

- 4. 7-Metoksi-8-hidroksi-4-fenilkumarin CAS#: 24258-36-4 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. 2555-30-8|7-Hydroxy-4-phenyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 6. 92-61-5|7-Hydroxy-6-methoxy-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 7. 6345-62-6|6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]

- 8. 7-Methoxy-8-hydroxy-4-phenylcoumarin | 24258-36-4 - BuyersGuideChem [buyersguidechem.com]

- 9. PubChemLite - 4-hydroxy-7-methoxy-3-phenylcoumarin (C16H12O4) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Optimized TLC Protocols for the Separation and Identification of Coumarin Derivatives

Abstract & Scope

This application note provides a comprehensive framework for the Thin Layer Chromatography (TLC) analysis of coumarin (1,2-benzopyrone) derivatives. Coumarins are widely used in drug discovery as anticoagulants (e.g., warfarin), antibiotics (e.g., novobiocin), and fluorescent probes. Due to their conjugated

Theoretical Basis: Structure-Retention Relationships

The separation of coumarins on normal-phase silica gel is governed by adsorption chromatography . The silanol groups (Si-OH) on the stationary phase interact with analytes via hydrogen bonding and dipole-dipole interactions.

-

Unsubstituted Coumarin: Lipophilic; interacts weakly with silica. Exhibits high

values in non-polar solvents. -

Hydroxycoumarins (e.g., Umbelliferone): The phenolic -OH group acts as a hydrogen bond donor to the silanol groups, significantly increasing retention (lowering

). -

Methoxycoumarins (e.g., Herniarin, Scopoletin): The methoxy group is less polar than a hydroxyl group but more polar than a hydrogen atom. These elute between unsubstituted and hydroxylated forms.

-

Furanocoumarins (e.g., Psoralen): The additional furan ring increases planarity and lipophilicity compared to their hydroxy-precursors.

Experimental Protocol

Materials & Stationary Phase

-

Plates: Silica Gel 60

(Aluminum or Glass backed).-

Note: The

fluorescent indicator is critical for detecting the non-fluorescent coumarin core via quenching.

-

-

Chamber: Twin-trough chamber (Camag or equivalent) to minimize solvent usage and ensure vapor saturation.

Sample Preparation

Dissolve standards and samples in Methanol or Acetone (1 mg/mL). Avoid chloroform for spotting if possible, as it can cause "ring effects" during drying.

-

Spotting Volume: 2–5

L using a micro-capillary or automated spotter. -

Band vs. Spot: Band application (streak) provides better resolution than circular spots for complex mixtures.

Mobile Phase Optimization (The Eluotropic Series)

Coumarins require binary or ternary solvent systems to achieve

System A: General Screening (Non-polar to Mid-polar)

-

Composition: Toluene : Ethyl Acetate (90:10 v/v)

-

Application: Simple coumarins, furanocoumarins, and methylated derivatives.

System B: Polar/Acidic (Hydroxycoumarins)

-

Composition: Toluene : Ether (1:1, saturated with 10% Acetic Acid) OR Toluene : Ethyl Acetate : Formic Acid (5:4:1).

-

Mechanism: The acid modifier suppresses the ionization of phenolic hydroxyl groups, preventing "tailing" (streaking) of spots.

System C: High Polarity (Glycosides)

-

Composition: Ethyl Acetate : Methanol : Water (100:13.5:10).

-

Application: Coumarin glycosides (e.g., Esculin, Fraxin).

Visualization Workflow

Coumarins offer a unique dual-detection advantage due to their native fluorescence.

-

UV 254 nm (Quenching):

-

Observation: Dark purple/black spots on a bright green background.

-

Target: All coumarins with the benzopyrone core.

-

-

UV 366 nm (Fluorescence):

-

Observation: Bright blue, green, or yellow emission against a dark background.

-

Target: 7-substituted coumarins (e.g., Umbelliferone fluoresces intense blue).[1]

-

-

Derivatization (Confirmatory):

-

Reagent: 5% Ethanolic KOH (Potassium Hydroxide).

-

Procedure: Spray plate, dry, view under UV 366 nm.

-

Mechanism: KOH opens the lactone ring to form the coumarinate salt, which often exhibits intensified or color-shifted fluorescence.

-

Workflow Visualization

Diagram 1: Optimized TLC Workflow

Caption: Step-by-step workflow for reproducible coumarin analysis, emphasizing plate activation and chamber saturation.

Reference Data: Retention Factors ( )

The following values are empirical averages derived from silica gel 60

| Compound | Structure Type | Solvent System | UV 366nm Color | |

| Coumarin | Unsubstituted | Toluene:Ether (1:1, sat.[2] 10% AcOH) | 0.65 - 0.70 | None/Weak |

| Coumarin | Unsubstituted | Toluene:Ethyl Acetate (9:1) | 0.55 | None/Weak |

| Umbelliferone | 7-Hydroxy | Toluene:Ether (1:1, sat. 10% AcOH) | 0.35 - 0.40 | Intense Blue |

| Scopoletin | 6-Methoxy-7-Hydroxy | Toluene:Ether (1:1, sat. 10% AcOH) | 0.25 - 0.30 | Blue-Green |

| Herniarin | 7-Methoxy | Toluene:Ethyl Acetate (9:1) | 0.45 | Blue (Weak) |

| Warfarin | 4-OH, 3-subst. | Toluene:Acetone (85:[3]15) | 0.37 | Weak |

| Coumaphos | Phosphorothioate | Toluene:Acetone (85:15) | 0.85 | Dark (Quenching) |

Diagram 2: Mobile Phase Decision Tree

Caption: Logic tree for optimizing solvent systems based on retention behavior and spot morphology.

Troubleshooting & Optimization

-

Tailing/Streaking:

-

Cause: Ionization of the acidic phenolic proton on silica.

-

Solution: Add 0.1% - 1.0% Formic Acid or Acetic Acid to the mobile phase. This keeps the coumarin in its neutral, protonated form.

-

-

Edge Effect (Smiling/Frowning):

-

Cause: Uneven solvent evaporation from the plate edges.

-

Solution: Ensure the chromatography chamber is lined with filter paper and saturated with solvent vapor for at least 20 minutes before inserting the plate.

-

-

Weak Fluorescence:

-

Cause: pH dependence of fluorescence.

-

Solution: Expose the plate to Ammonia vapor or spray with KOH. Many coumarins (like Umbelliferone) fluoresce more strongly in basic conditions (phenolate form).

-

References

-

Waksmundzka-Hajnos, M., et al. "Chromatographic Fingerprint Analysis of Herbal Medicines." Journal of Chromatography A, 2006.

-

Sherma, J., & Fried, B. "Handbook of Thin-Layer Chromatography." Marcel Dekker Inc., 3rd Edition, 2003.

-

Ciesla, L., et al. "Thin-layer chromatography with diode array scanning for the analysis of coumarins." Journal of Separation Science, 2008.

-

Wagner, H., & Bladt, S. "Plant Drug Analysis: A Thin Layer Chromatography Atlas." Springer, 2nd Edition, 1996.

-

Reich, E., & Schibli, A. "High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants." Thieme, 2007.

Sources

Application Note: Elucidating the Mass Spectrometric Fragmentation of 7-Methoxy-8-hydroxy-4-phenylcoumarin

Abstract

This guide provides a detailed analysis of the mass spectrometric fragmentation patterns of 7-Methoxy-8-hydroxy-4-phenylcoumarin, a member of the pharmacologically significant 4-phenylcoumarin class. As a senior application scientist, this document moves beyond a simple listing of fragments to explain the causal mechanisms behind the observed fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. We present predictive fragmentation schemes, detailed experimental protocols for sample analysis, and a logical workflow for structural confirmation. This application note is designed to equip researchers in natural product chemistry, medicinal chemistry, and drug metabolism with the expertise to confidently identify and characterize this compound and its structurally related analogues.

Introduction

Coumarins are a widespread class of benzopyran-2-one containing heterocyclic compounds found in numerous plants and synthesized for a variety of applications.[1] The 4-phenylcoumarin scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitution pattern of methoxy and hydroxy groups on the coumarin core can significantly influence their pharmacological profiles.

7-Methoxy-8-hydroxy-4-phenylcoumarin (C₁₆H₁₂O₄, Exact Mass: 284.0685 Da) is a key representative of this class. Accurate structural elucidation is paramount for its development and quality control. Mass spectrometry is an indispensable tool for this purpose, providing not only molecular weight information but also rich structural data through the analysis of fragmentation patterns.

This document serves as a comprehensive technical guide to the fragmentation behavior of 7-Methoxy-8-hydroxy-4-phenylcoumarin. We will explore the fragmentation pathways under Electron Ionization (EI-MS) and tandem mass spectrometry with Electrospray Ionization (ESI-MS/MS) in both positive and negative ion modes. The underlying principles of these fragmentation routes are discussed to provide a predictive framework for related structures.

Predicted Fragmentation Pathways: A Mechanistic Perspective

The fragmentation of 7-Methoxy-8-hydroxy-4-phenylcoumarin is dictated by its core structure and the interplay of its functional groups: the lactone ring, the phenolic hydroxyl, the methoxy group, and the C4-phenyl substituent.

Chemical Structure and Ionization Sites

The structure features several potential sites for ionization. In ESI positive mode, protonation is likely to occur at the carbonyl oxygen of the lactone. In ESI negative mode, the acidic phenolic proton at C8 is the most probable site for deprotonation. Under high-energy EI conditions, ionization occurs via the removal of an electron, typically from a non-bonding orbital on an oxygen atom or the π-system, creating a radical cation (M⁺•).

Structure of 7-Methoxy-8-hydroxy-4-phenylcoumarin:

-

Molecular Formula: C₁₆H₁₂O₄

-

Monoisotopic Mass: 284.0685 Da

-

Synonyms: 7-methoxy-8-hydroxy-4-phenyl-2H-chromen-2-one

Electron Ionization (EI-MS) Fragmentation

EI is a high-energy technique that produces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of coumarins under EI conditions is well-documented and typically initiated by characteristic losses from the pyrone ring.[2][3]

-

Initial Fragmentation: The molecular ion (M⁺• at m/z 284) is expected to be prominent. Two primary fragmentation pathways are anticipated to occur competitively:

-

Loss of a Methyl Radical (•CH₃): A classic fragmentation for methoxy-substituted aromatic compounds is the cleavage of the O-CH₃ bond, leading to the loss of a methyl radical (15 Da). This results in a stable, even-electron cation at m/z 269 .[4]

-

Loss of Carbon Monoxide (CO): The hallmark fragmentation of the coumarin core involves the retro-Diels-Alder-like expulsion of CO (28 Da) from the lactone ring to form a benzofuran radical ion.[5] This yields a fragment at m/z 256 .

-

-

Sequential Fragmentation: These initial fragments will undergo further decomposition.

-

The [M - •CH₃]⁺ ion (m/z 269) can subsequently lose CO to form a fragment at m/z 241 .

-

The [M - CO]⁺• ion (m/z 256) can lose a methyl radical to form the same fragment at m/z 241 .

-

This ion at m/z 241 can then lose a second molecule of CO, a common pathway for coumarins, resulting in a fragment at m/z 213 .[2]

-

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique, ideal for LC-MS analysis. Fragmentation is induced via collision-induced dissociation (CID) on a selected precursor ion.

-

Positive Ion Mode ([M+H]⁺): The protonated molecule ([M+H]⁺ at m/z 285 ) is the precursor ion.

-

Loss of Carbon Monoxide (CO): The most probable fragmentation is the loss of a neutral CO molecule (28 Da), a characteristic fragmentation even in ESI, leading to a product ion at m/z 257 .[6]

-

Loss of Water (H₂O): The proximity of the methoxy and hydroxyl groups may facilitate the loss of water (18 Da) under CID conditions, although this is less common. This would produce an ion at m/z 267 .

-

Loss of Methyl Radical (•CH₃): While less common for even-electron ions in ESI, the radical loss of •CH₃ (15 Da) can sometimes be observed at higher collision energies, yielding an ion at m/z 270 .

-

-

Negative Ion Mode ([M-H]⁻): Deprotonation of the phenolic hydroxyl group yields the [M-H]⁻ ion at m/z 283 as the precursor. This mode is often highly informative for phenolic compounds.

-

Loss of Methyl Radical (•CH₃): The most diagnostic fragmentation in negative mode for methoxylated phenols is the loss of a methyl radical (15 Da) to form a stable radical anion at m/z 268 . This is a key identifier for the presence of a methoxy group adjacent to a deprotonated site.

-

Loss of Carbon Monoxide (CO): Similar to other modes, the loss of CO (28 Da) can occur, leading to a fragment at m/z 255 .

-

Combined Losses: Sequential loss of •CH₃ followed by CO would result in a fragment at m/z 240 .

-

Experimental Protocols

To ensure reproducible and high-quality data, the following protocols are recommended.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of 7-Methoxy-8-hydroxy-4-phenylcoumarin in a suitable solvent such as methanol, acetonitrile, or DMSO.[7][8]

-

Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode) to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

LC-MS/MS Method (ESI)

This method is designed for the separation and analysis of coumarins and related compounds.[9][10]

| Parameter | Condition | Causality/Justification |

| LC System | Standard UHPLC/HPLC System | Provides robust and reproducible separation. |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Offers excellent retention and peak shape for moderately polar compounds like coumarins. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode and improves peak shape. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min | A standard gradient to elute compounds across a range of polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 2-5 µL | Standard volume to avoid column overloading. |

Mass Spectrometer Parameters (ESI-MS/MS)

These are starting parameters and should be optimized for the specific instrument in use.[11]

| Parameter | Positive Ion Mode | Negative Ion Mode | Causality/Justification |

| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Standard for LC-MS of polar/ionizable compounds. |

| Capillary Voltage | +3.5 to +4.5 kV | -3.0 to -4.0 kV | Optimizes the formation and sampling of ions. |

| Source Temp. | 120-150 °C | 120-150 °C | Assists in desolvation of droplets. |

| Desolvation Temp. | 350-450 °C | 350-450 °C | Ensures complete solvent evaporation. |

| Nebulizer Gas | Nitrogen, 35-50 psi | Nitrogen, 35-50 psi | Aids in droplet formation. |

| Collision Gas | Argon | Argon | Standard inert gas for CID. |

| Collision Energy | 15-40 eV (Ramp) | 20-50 eV (Ramp) | A range of energies ensures capture of both low-energy and high-energy fragments. |

GC-MS Method (EI)

For analysis of the pure compound, GC-MS can provide a classic, library-searchable EI spectrum.[2]

| Parameter | Condition | Causality/Justification |

| GC System | Standard GC with an autosampler | Ensures precise and repeatable injections. |

| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for aromatic compounds. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 150 °C (1 min), ramp at 10 °C/min to 280 °C (10 min) | A program that ensures the compound elutes as a sharp peak without thermal degradation. |

| Injector Temp. | 250 °C | Ensures complete volatilization of the sample. |

| Ion Source | Electron Ionization (EI) | Standard hard ionization for GC-MS. |

| Ionization Energy | 70 eV | The standard energy for creating reproducible, library-comparable spectra. |

| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

Data Interpretation and Visualization

Summary of Key Diagnostic Fragments

The following table summarizes the key ions expected for 7-Methoxy-8-hydroxy-4-phenylcoumarin. High-resolution mass spectrometry (HRMS) is recommended for unambiguous elemental composition assignment.[12][13]

| Ionization Mode | Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Loss |

| EI | 284.0685 (M⁺•) | 269.0450 | •CH₃ | CH₃ |

| 256.0786 | CO | CO | ||

| 241.0552 | •CH₃ + CO | CH₃, CO | ||

| 213.0602 | •CH₃ + 2CO | CH₃, 2CO | ||

| ESI (+) MS/MS | 285.0757 ([M+H]⁺) | 257.0810 | CO | CO |

| 267.0650 | H₂O | H₂O | ||

| ESI (-) MS/MS | 283.0612 ([M-H]⁻) | 268.0377 | •CH₃ | CH₃ |

| 255.0663 | CO | CO | ||

| 240.0431 | •CH₃ + CO | CH₃, CO |

Proposed Fragmentation Pathway Diagrams

The following diagrams illustrate the most probable fragmentation pathways.

Caption: Proposed EI fragmentation pathway for 7-Methoxy-8-hydroxy-4-phenylcoumarin.

Caption: Proposed ESI(+) MS/MS fragmentation of 7-Methoxy-8-hydroxy-4-phenylcoumarin.

Caption: Proposed ESI(-) MS/MS fragmentation of 7-Methoxy-8-hydroxy-4-phenylcoumarin.

Workflow for Structural Confirmation

A systematic approach is critical for the confident identification of the target compound in complex matrices.

Caption: Logical workflow for the identification of 7-Methoxy-8-hydroxy-4-phenylcoumarin.

Conclusion

The mass spectrometric fragmentation of 7-Methoxy-8-hydroxy-4-phenylcoumarin is characterized by predictable and structurally diagnostic pathways. Under EI-MS, the primary fragments arise from the competitive loss of a methyl radical and carbon monoxide. In ESI-MS/MS, the positive ion mode is dominated by the loss of CO from the protonated molecule, while the negative ion mode provides a highly specific loss of a methyl radical from the deprotonated molecule. By leveraging the protocols and mechanistic insights provided in this guide, researchers can effectively use mass spectrometry to identify, characterize, and quantify this important 4-phenylcoumarin derivative with a high degree of confidence.

References

-

Lopez-Avila, V., & Yefchak, G. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 27-36. Available from: [Link]

-